An In-depth Technical Guide to 2-Ethoxy-3-formyl-5-methylphenylboronic acid
An In-depth Technical Guide to 2-Ethoxy-3-formyl-5-methylphenylboronic acid
This guide provides a comprehensive technical overview of 2-Ethoxy-3-formyl-5-methylphenylboronic acid, a specialized organic compound of significant interest to researchers in synthetic chemistry and drug discovery. This document delves into its molecular structure, physicochemical properties, plausible synthetic routes, and key applications, with a focus on providing actionable insights for laboratory professionals.
Introduction and Strategic Importance
2-Ethoxy-3-formyl-5-methylphenylboronic acid belongs to the versatile class of arylboronic acids, which are foundational reagents in modern organic synthesis. The strategic placement of ethoxy, formyl, and methyl groups on the phenylboronic acid scaffold makes it a highly valuable building block. The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The additional functional groups—an aldehyde for subsequent derivatization (e.g., reductive amination, Wittig reactions) and an ethoxy group influencing electronic properties and solubility—offer multiple pathways for the construction of complex molecular architectures. This trifunctional nature makes it a desirable intermediate in the synthesis of novel pharmaceutical compounds and advanced materials.
Molecular Structure and Physicochemical Properties
The structural integrity and properties of a reagent are critical for its effective use. This section details the fundamental characteristics of 2-Ethoxy-3-formyl-5-methylphenylboronic acid.
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Systematic IUPAC Name: (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid
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CAS Number: 480424-54-2[1]
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Molecular Formula: C₁₀H₁₃BO₄[1]
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Molecular Weight: 208.02 g/mol [1]
The molecule's architecture features a central benzene ring substituted with four different functional groups. The spatial relationship of these groups is key to its reactivity. The boronic acid (-B(OH)₂) and ethoxy (-OCH₂CH₃) groups are ortho to each other, while the formyl (-CHO) group is in the meta position relative to the methyl group (-CH₃).
Diagram: Key Structural Features
The following diagram illustrates the logical relationship between the core phenyl ring and its key functional groups, each enabling distinct chemical transformations.
Caption: Functional groups of 2-Ethoxy-3-formyl-5-methylphenylboronic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 480424-54-2 | [1] |
| Molecular Formula | C₁₀H₁₃BO₄ | [1] |
| Molecular Weight | 208.02 | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Purity | ≥95% (typical) | [1] |
| Storage | 2-8°C, under inert atmosphere | [1] |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMF | Inferred |
Note: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). Commercial products may contain varying amounts of this anhydride.
Spectroscopic Characterization (Predicted)
As of the date of this guide, public repositories do not contain experimental spectroscopic data for 2-Ethoxy-3-formyl-5-methylphenylboronic acid. The following characterization is therefore predicted based on the known spectral properties of its constituent functional groups and analysis of closely related analogs.[2][3][4][5][6]
Predicted ¹H NMR Spectrum
(Reference Solvent: CDCl₃)
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Aldehyde Proton (-CHO): A sharp singlet expected around δ 9.8-10.2 ppm.
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Aromatic Protons (Ar-H): Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), appearing as singlets or narrow doublets, corresponding to the two protons on the phenyl ring.
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Boronic Acid Protons (-B(OH)₂): A broad singlet, which can be exchangeable with D₂O, typically appearing between δ 5.0-8.0 ppm. Its position and intensity can vary depending on concentration and residual water content.
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Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.0-4.3 ppm (CH₂) and a triplet around δ 1.3-1.5 ppm (CH₃).
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Methyl Proton (-CH₃): A singlet around δ 2.3-2.5 ppm.
Predicted ¹³C NMR Spectrum
(Reference Solvent: CDCl₃)
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Aldehyde Carbonyl (C=O): A signal expected in the downfield region, δ 190-195 ppm.
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Aromatic Carbons (Ar-C): Multiple signals between δ 115-165 ppm. The carbon attached to the boron atom (C-B) may be broad or have a lower intensity.
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Ethoxy Carbons (-OCH₂CH₃): Signals around δ 64-68 ppm (-OCH₂) and δ 14-16 ppm (-CH₃).
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Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.
Predicted IR Spectrum
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O-H Stretch (Boronic Acid): A very broad and strong absorption band from approximately 3200 to 3600 cm⁻¹.
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C-H Stretch (Aromatic/Aliphatic): Signals in the 2850-3100 cm⁻¹ region. The aldehyde C-H stretch may appear as two weak bands around 2720 and 2820 cm⁻¹.
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
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C=C Stretch (Aromatic): Medium intensity bands around 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹.
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B-O Stretch (Boronic Acid): A strong, broad band around 1310-1380 cm⁻¹.
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway: Organolithium Route
This pathway begins with a suitably substituted bromo- or chloro-aromatic precursor, which is converted to an organolithium species and subsequently trapped with a borate ester.
Diagram: Proposed Synthesis Workflow
Caption: A plausible workflow for the synthesis of the target boronic acid.
Detailed Experimental Protocol (Hypothetical)
Rationale: The formyl group is sensitive to strongly nucleophilic/basic reagents like organolithiums. Therefore, it must be protected, commonly as an acetal, before the lithium-halogen exchange step. The subsequent borylation and acidic workup regenerates the aldehyde and hydrolyzes the borate ester to the desired boronic acid.
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Protection of the Aldehyde:
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To a solution of 1-bromo-2-ethoxy-3-formyl-5-methylbenzene (1.0 eq) in methanol, add trimethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
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Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete conversion of the starting material.
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Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected precursor, 1-bromo-2-ethoxy-3-(dimethoxymethyl)-5-methylbenzene.
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Lithium-Halogen Exchange and Borylation:
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Dissolve the protected precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
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To this solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Hydrolysis and Isolation:
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Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2M aqueous hydrochloric acid.
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Stir vigorously for 2-4 hours at room temperature to ensure complete hydrolysis of both the borate ester and the acetal protecting group.
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Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization (e.g., from a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel to afford the pure 2-Ethoxy-3-formyl-5-methylphenylboronic acid.
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Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
The primary utility of 2-Ethoxy-3-formyl-5-methylphenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process forges a C-C bond between the boronic acid's ipso-carbon and an sp²-hybridized carbon of an organohalide or triflate.[5]
Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
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Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
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Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.
General Protocol for a Suzuki-Miyaura Coupling
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Reagent Setup:
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In an oven-dried Schlenk flask under an inert atmosphere, combine 2-Ethoxy-3-formyl-5-methylphenylboronic acid (1.2-1.5 eq), the aryl halide/triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
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Solvent Addition:
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Add a degassed solvent system. A common mixture is a 3:1 to 5:1 ratio of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
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Reaction Execution:
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Heat the reaction mixture with stirring to a temperature typically between 80-110 °C.
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Monitor the reaction progress by TLC or LC-MS.
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Workup and Purification:
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After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
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Separate the layers and extract the aqueous phase with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
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Purify the resulting biaryl product by flash column chromatography or recrystallization.
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Handling, Storage, and Safety
As a professional in a research environment, adherence to safety protocols is paramount. Based on data for structurally similar formylphenylboronic acids, the following precautions should be observed.[7]
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Hazard Identification:
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Causes skin irritation (H315).
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Causes serious eye irritation (H319).
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May cause respiratory irritation (H335).
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Handling:
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Use only in a well-ventilated area, preferably within a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.
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Avoid breathing dust. Minimize dust generation during handling.
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Storage:
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Store in a tightly sealed container in a cool, dry place.
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For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon) is recommended to prevent degradation and dehydration to the boroxine.[1]
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Conclusion
2-Ethoxy-3-formyl-5-methylphenylboronic acid is a potent and versatile synthetic building block. Its unique combination of a reactive boronic acid for cross-coupling, a modifiable formyl group, and strategically placed alkyl/alkoxy substituents makes it an asset for synthetic chemists aiming to construct complex molecules with precision and efficiency. While detailed experimental characterization data is not widely available, its properties and reactivity can be reliably predicted from established chemical principles and data from analogous compounds. Proper handling and an understanding of its role in key reactions like the Suzuki-Miyaura coupling will enable researchers to fully leverage its synthetic potential.
References
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PubChem. 5-Formyl-2-thiopheneboronic acid. National Center for Biotechnology Information. [Link]
- Google Patents. Method for producing formylphenylboronic acids.
- Google Patents. Process for the preparation of substituted phenylboronic acids.
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PubChem. 2-Formylphenylboronic acid. National Center for Biotechnology Information. [Link]
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Frontier Specialty Chemicals. 2-Ethoxy-5-formylphenylboronic acid. [Link]
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PubChemLite. 2-ethoxy-3-formyl-5-methylphenylboronic acid (C10H13BO4). [Link]
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Lead Sciences. (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid. [Link]
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- 1. (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid - Lead Sciences [lead-sciences.com]
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- 3. 2-乙氧基-5-甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
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